N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonamide group with a hexahydropyridoquinoline core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydropyridoquinoline core through a cyclization reaction. This is followed by the introduction of the sulfonamide group via sulfonylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography. The industrial methods aim to produce the compound in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s sulfonamide group is of particular interest due to its known pharmacological activities. Researchers explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-7-17(10-14(13)2)21-26(24,25)18-11-15-4-3-9-22-19(23)8-6-16(12-18)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBHHGRFFIRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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